N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-20-14(21)9-10-8-11(5-6-13(10)19-20)18-15(22)12-4-3-7-17-16(12)23-2/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGGUFJYXUWKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a hexahydrocinnoline moiety linked to a methylthio-nicotinamide group. The presence of these functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with similar frameworks have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.045 mg/mL, indicating potent antibacterial activity .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 | Enterobacter cloacae |
| Compound 11 | 0.008 | Staphylococcus aureus |
| Compound 12 | 0.015 | Escherichia coli |
The most sensitive bacteria identified were Enterobacter cloacae, while E. coli exhibited the highest resistance .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been conducted on several derivatives of this compound. The results indicated varying degrees of cytotoxic effects on normal cell lines such as MRC5, with some compounds exhibiting selective toxicity towards cancer cell lines while sparing normal cells .
Molecular docking studies suggest that the antibacterial activity of these compounds may involve inhibition of key bacterial enzymes such as MurB and CYP51Ca. These enzymes are crucial for bacterial cell wall synthesis and sterol biosynthesis, respectively .
Case Studies
-
Case Study: Antibacterial Efficacy
- A study evaluated the antibacterial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific substitutions on the hexahydrocinnoline ring exhibited significantly lower MIC values compared to standard antibiotics like ampicillin and streptomycin.
-
Case Study: Anticancer Potential
- Another investigation focused on the anticancer potential of related compounds in vitro against various cancer cell lines. The findings revealed that certain modifications to the methylthio group enhanced cytotoxicity towards breast cancer cells while maintaining low toxicity towards normal fibroblasts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally or functionally related nicotinamide and cinnoline derivatives.
Key Observations
Cinnoline vs. Aromatic Cores: The hexahydrocinnoline backbone in the target compound may confer improved conformational stability compared to monocyclic systems like boscalid or phenyl-based nicotinamides. This could enhance binding to enzymes or receptors requiring rigid scaffolds .
Role of Methylthio Group: The 2-(methylthio) substituent is shared with N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (Compound 3, []), which exhibits antifungal activity. This suggests that the methylthio group may contribute to antifungal efficacy, though the cinnoline core could alter target specificity or pharmacokinetics.
Synthetic Feasibility: Derivatives with methylthio groups (e.g., 5f in []) show moderate to high yields (72–88%), indicating that the methylthio moiety is synthetically accessible. However, the cinnoline system may require more complex synthetic routes compared to thiadiazoles or biphenyls.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but methylthio-containing analogues (e.g., 5f: 158–160°C, []) suggest moderate thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
